molecular formula C24H23N3O4S B2425341 Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate CAS No. 383896-61-5

Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2425341
CAS No.: 383896-61-5
M. Wt: 449.53
InChI Key: VHACOBVZTNPBBK-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-cyano-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-14-4-8-16(9-5-14)20-18(12-25)23(27-22(29)21(20)24(30)31-3)32-13-19(28)26-17-10-6-15(2)7-11-17/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACOBVZTNPBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor, antibacterial, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This molecular formula indicates the presence of various functional groups, including cyano, hydroxy, and sulfanyl groups, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances the cytotoxicity of these compounds.

CompoundCell LineIC50 (µg/mL)
Dihydropyridine DerivativeJurkat1.61 ± 1.92
Dihydropyridine DerivativeA-4311.98 ± 1.22

Antibacterial Activity

The antibacterial efficacy of methyl 5-cyano derivatives has been investigated against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain modifications in the molecular structure lead to enhanced antibacterial properties compared to conventional antibiotics such as ciprofloxacin and ketoconazole . The minimum inhibitory concentration (MIC) was notably lower for the synthesized compounds than for standard drugs.

Bacterial StrainMIC (µg/mL)Comparison Drug
E. coli12Ciprofloxacin
S. aureus8Ketoconazole

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Several studies have employed various assays (e.g., DPPH radical scavenging assay) to evaluate the antioxidant potential of related compounds. The results indicated that these compounds could effectively neutralize free radicals, thereby exhibiting protective effects against oxidative stress.

Study on Antitumor Activity

In a study published in MDPI, researchers evaluated the anticancer potential of several dihydropyridine derivatives, including methyl 5-cyano variants. The study utilized molecular dynamics simulations to understand how these compounds interact with target proteins involved in cancer proliferation. The results indicated a strong binding affinity and significant inhibition of cancer cell growth in vitro .

Antibacterial Evaluation

A comparative study assessed the antibacterial activity of methyl 5-cyano compounds against a panel of bacterial strains. The findings suggested that structural modifications could significantly enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .

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